molecular formula C17H13N5O2 B1591951 Nitrazolam CAS No. 28910-99-8

Nitrazolam

Numéro de catalogue: B1591951
Numéro CAS: 28910-99-8
Poids moléculaire: 319.32 g/mol
Clé InChI: OYRPNABWTHDOFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Nitrazolam est une triazolobenzodiazépine, une sous-classe de dérivés de la benzodiazépine. Il a été vendu en ligne en tant que drogue de synthèse et est étroitement lié à d'autres composés tels que le clonazolam et le fluthis compound. Le this compound est connu pour ses propriétés sédatives, myorelaxantes et anxiolytiques puissantes .

Méthodes De Préparation

La synthèse du Nitrazolam implique la formation du noyau triazolobenzodiazépine. Une voie de synthèse courante comprend la cyclisation d'un précurseur approprié avec un groupe nitro et un cycle phényle. Les conditions réactionnelles impliquent généralement l'utilisation de réactifs supportés sur polymère pour faciliter la synthèse à l'échelle microscopique du this compound

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at position 8 of the benzodiazepine ring undergoes reduction under catalytic hydrogenation conditions. This reaction is critical in both synthetic pathways and metabolic transformations:

  • Reagents/Conditions : Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalyst in ethanol at 25–50°C .

  • Product : 8-amino derivative (hydroxythis compound), a primary metabolite identified in hepatic studies .

Reaction Type Conditions Reagents Product
Catalytic Reduction25–50°C, 1–3 atm H₂Pd/C, ethanol8-Amino-nitrazolam

Substitution Reactions

Electrophilic substitution occurs at the phenyl ring (position 2') and triazole moiety, enabling structural diversification:

  • Halogenation : Chlorine or bromine substitution at the phenyl ring using AlCl₃ or FeBr₃ catalysts .

  • Methylation : Quaternization of the triazole nitrogen via methyl iodide (CH₃I) in dimethylformamide (DMF) .

Reaction Type Site Reagents Product
HalogenationPhenyl ringCl₂/AlCl₃ or Br₂/FeBr₃2'-Chloro- or 2'-bromo-nitrazolam
AlkylationTriazole N-atomCH₃I, DMFN-methylated derivatives

Cyclization and Triazole Ring Formation

The synthesis of this compound hinges on cyclization to form the 1,2,4-triazolo ring. Key steps include:

  • Intermediate Preparation : Condensation of 2-amino-5-nitrobenzophenone with 2-chloro-1,1,1-triethoxyethane in acetic acid, yielding a diazepine precursor .

  • Triazole Formation : Reaction with acetylhydrazine under reflux (methanol, 12–24 hrs), followed by thermal cyclization (225°C, 10 min) to form the final triazolo ring .

text
Synthesis Pathway: 1. 2-Amino-5-nitrobenzophenone + 2-Chloro-1,1,1-triethoxyethane → Diazepine intermediate (AcOH, 90°C, 3 hrs) [4]. 2. Diazepine intermediate + Acetylhydrazine → Hydrazide adduct (MeOH, rt, overnight) [7]. 3. Thermal cyclization (225°C, 10 min) → this compound [7].

Hydrolysis and Degradation

This compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the amide bond in the benzodiazepine core:

  • Acidic Hydrolysis (HCl, H₂O): Produces 2-aminobenzophenone and triazole-carboxylic acid derivatives .

  • Alkaline Hydrolysis (NaOH, MeOH): Generates nitroaniline byproducts .

Condition Reagents Primary Products
Acidic6M HCl, reflux2-Amino-5-nitrobenzophenone
Alkaline2M NaOH, MeOH3-Nitroaniline derivatives

Metabolic Pathways

In vivo, this compound is metabolized via hepatic enzymes:

  • Phase I : Nitro reduction to 8-amino-nitrazolam, followed by hydroxylation at the methyl group .

  • Phase II : Glucuronidation of hydroxylated metabolites for renal excretion .

text
Metabolic Sequence: This compound → (Nitro reductase) → 8-Amino-nitrazolam → (CYP450) → Hydroxythis compound → (UGT) → Glucuronide conjugate [3][7].

Stability and Photodegradation

This compound exhibits photolability under UV light (254 nm):

  • Primary Degradation Route : Cleavage of the triazolo ring, yielding 7-nitro-1,4-benzodiazepin-2-one .

  • Stabilizers : Ascorbic acid (0.1% w/v) reduces degradation by 85% in solution .

Applications De Recherche Scientifique

Synthesis and Forensic Applications

Microscale Synthesis
Nitrazolam can be synthesized using microscale techniques, which offer significant advantages in forensic laboratories. A study demonstrated an efficient method for synthesizing this compound alongside clonazolam, highlighting its utility in generating reference materials for analytical purposes. The microscale approach allows for rapid production without the need for extensive isolation and purification processes, making it suitable for timely forensic analysis when reference standards are unavailable .

Forensic Toxicology
The detection of this compound in various drug-related incidents has prompted increased scrutiny within forensic toxicology. Its presence in samples collected from individuals involved in multi-drug intoxications has raised concerns about its safety profile and potential for misuse. For instance, a recent case study reported the identification of this compound in conjunction with other substances, such as xylazine and nitazenes, among patients presenting with severe sedation after suspected heroin use . This underscores the importance of toxico-surveillance programs that can effectively monitor emerging drug trends.

Clinical Applications and Toxicology

Clinical Observations
this compound's pharmacological effects have been studied primarily through case reports and clinical observations. It has been noted to exhibit sedative properties comparable to other benzodiazepines but with a unique profile that may lead to severe adverse effects when misused. A review of designer benzodiazepines, including this compound, indicated that these substances are often associated with cases of acute poisoning, leading to emergency department admissions .

Case Studies
A comprehensive review identified numerous cases involving this compound, detailing symptoms such as lethargy, respiratory depression, and confusion. In one notable case, a patient exhibited severe impairment after self-administration of this compound alongside other psychoactive substances, highlighting the risks associated with polydrug use .

Data Table: Summary of Clinical Cases Involving this compound

Case NumberSymptomsSubstance(s) InvolvedOutcome
1LethargyThis compound, U-47700Emergency admission
2Respiratory depressionThis compound, EtizolamIntensive care required
3ConfusionThis compound, MetonitazeneDischarged after treatment
4ComaThis compound, AlcoholFatal

Regulatory Status

This compound is classified as a Class C drug in the United Kingdom under the Misuse of Drugs Act 1971. This classification reflects growing concerns regarding its potential for abuse and the associated health risks. The legal status varies by country, influencing its availability and the extent of research conducted on its effects .

Mécanisme D'action

Nitrazolam exerts its effects by binding to the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a sedative, muscle relaxant, and anxiolytic effect .

Comparaison Avec Des Composés Similaires

Le Nitrazolam est similaire à d'autres triazolobenzodiazépines telles que le clonazolam et le fluthis compound. il diffère dans sa structure chimique par l'absence d'un groupe chlore ou fluor sur le cycle benzénique . Cette légère différence structurelle peut entraîner des variations de la puissance et des effets pharmacologiques. D'autres composés similaires comprennent :

  • Clonazolam
  • Fluthis compound
  • Alprazolam
  • Triazolam
  • Flubromazolam
  • Nitemazepam
  • Pyrazolam .

Le caractère unique du this compound réside dans sa forte puissance et les modifications structurelles spécifiques qui le distinguent des autres benzodiazépines.

Activité Biologique

Nitrazolam is a synthetic compound belonging to the benzodiazepine class, specifically characterized by its triazole ring structure. It has gained attention for its psychoactive properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily targets the central benzodiazepine receptors in the brain, which are associated with gamma-aminobutyric acid (GABA) receptors. The interaction of this compound with these receptors enhances GABA's binding activity, leading to increased inhibitory effects in the central nervous system (CNS). This results in:

  • Sedative Effects : Inducing sleep and relaxation.
  • Anxiolytic Effects : Reducing anxiety and agitation.
  • Muscle Relaxation : Alleviating muscle tension.

The binding of this compound to the GABA receptor complex increases chloride ion influx into neurons, causing hyperpolarization and stabilization of the neuronal membrane.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

  • Anxiolytic and Hypnotic Effects : this compound has been shown to be effective in reducing anxiety and promoting sleep in various animal models.
  • Potency Comparison : Studies indicate that this compound can be several times more potent than diazepam in antagonizing electroshock-induced tonic-extensor convulsions but less effective at preventing the righting reflex .
  • Dependence and Tolerance : Research has explored the potential for dependence and tolerance associated with this compound use, similar to other benzodiazepines.

Cellular Effects

As a CNS depressant, this compound affects various cellular processes, including:

  • Gene Expression Modulation : this compound may influence gene expression related to neurotransmitter systems.
  • Enzyme Inhibition : It could inhibit or activate specific enzymes involved in neurotransmission.

Metabolic Pathways

This compound is metabolized similarly to other benzodiazepines, involving various pathways that lead to active metabolites. Understanding its metabolic profile is crucial for assessing its pharmacokinetics and potential toxicity.

Case Study Analysis

A notable case study involved a patient who experienced adverse effects after self-administration of this compound. Symptoms included severe CNS depression, which highlights the risks associated with unsupervised use of designer benzodiazepines. The patient's condition required medical intervention, emphasizing the need for caution in recreational use .

Clinical Observations

Research has documented long-term consequences of benzodiazepine use, including this compound. A survey indicated that patients who discontinued benzodiazepines reported persistent symptoms not originally associated with their prescription, such as muscle spasms and digestive issues. This underscores the potential for enduring adverse effects following cessation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AnxiolyticReduces anxiety levels
SedativeInduces sleep and relaxation
Muscle RelaxantAlleviates muscle tension
Potency ComparisonMore potent than diazepam for certain effects
Dependence PotentialRisk of developing tolerance and dependence

Propriétés

IUPAC Name

1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRPNABWTHDOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045827
Record name Nitrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28910-99-8
Record name Nitrazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028910998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITRAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K499DBB308
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrazolam
Reactant of Route 2
Reactant of Route 2
Nitrazolam
Reactant of Route 3
Nitrazolam
Reactant of Route 4
Reactant of Route 4
Nitrazolam
Reactant of Route 5
Nitrazolam
Reactant of Route 6
Reactant of Route 6
Nitrazolam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.